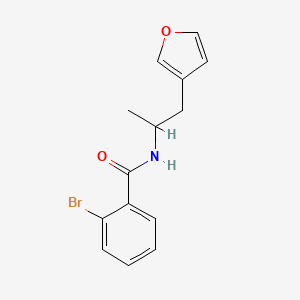

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

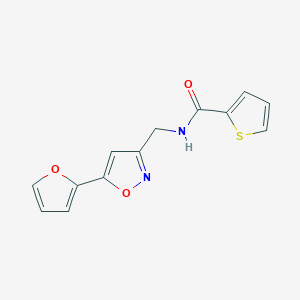

Übersicht

Beschreibung

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFB belongs to the class of benzamides and is a potent inhibitor of the cyclic AMP response element-binding protein (CREB) binding protein (CBP).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide , have been recognized for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The furan nucleus is a crucial component in the development of new drugs aimed at combating microbial resistance, which is a growing global issue. The inclusion of the furan nucleus in medicinal chemistry has led to the creation of innovative antibacterial agents .

Antifungal Applications

Similar to their antibacterial uses, furan compounds also exhibit antifungal activities. This makes them valuable in the research and development of treatments for fungal infections. The structural flexibility of furan derivatives allows for the synthesis of a variety of compounds with potential antifungal applications .

Anticancer Research

The furan ring, present in 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide , is often found in compounds with anticancer properties. Research has shown that furan derivatives can be effective in the treatment of various cancers, making them a significant area of study in oncology .

Antioxidant Properties

Furan derivatives are known to possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. These compounds can scavenge free radicals, thereby protecting cells from damage .

Antiviral Potential

The structural motif of furan is also associated with antiviral activity. This makes 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide a candidate for the development of new antiviral drugs, especially in the context of emerging viral infections .

Synthesis of Complex Molecules

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide: can serve as an intermediate in the synthesis of more complex molecules. Its bromine atom is a reactive site that can be used in various chemical reactions to create a wide array of derivatives with diverse biological activities .

Wirkmechanismus

Target of Action

Benzamide derivatives have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It is known that benzamide derivatives can interact with their targets and cause changes that result in their anti-tubercular activity .

Biochemical Pathways

It is known that benzamide derivatives can affect the biochemical pathways ofMycobacterium tuberculosis, leading to its inhibition .

Result of Action

It is known that benzamide derivatives can exhibit significant activity againstMycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZKJUPWMMIXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)

![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)

![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)

![3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2874903.png)